Sulfanylidenebismuth
Description
Structure
2D Structure
Properties
CAS No. |
11104-47-5 |
|---|---|
Molecular Formula |
BiS |
Molecular Weight |
241.05 g/mol |
IUPAC Name |
sulfanylidenebismuth |
InChI |
InChI=1S/Bi.S |
InChI Key |
RBWFXUOHBJGAMO-UHFFFAOYSA-N |
SMILES |
S=[Bi] |
Canonical SMILES |
S=[Bi] |
Origin of Product |
United States |
Advanced Theoretical and Computational Investigations of the Sulfanylidenebismuth Moiety
Quantum Chemical Methodologies for Electronic Structure Elucidation
The accurate theoretical description of sulfanylidenebismuth necessitates the use of high-level quantum chemical methods that can adequately account for both electron correlation and significant relativistic effects stemming from the bismuth atom.
High-Level Density Functional Theory (DFT) Approaches
While specific DFT studies focused solely on the BiS radical are not extensively documented in the readily available literature, the importance of including relativistic effects in DFT calculations for bismuth-containing compounds is well-established. For heavy elements like bismuth, scalar relativistic corrections are crucial for accurately predicting chemical and spectroscopic properties. Methods incorporating the Zeroth-Order Regular Approximation (ZORA) or other relativistic Hamiltonians within the DFT framework are essential for obtaining reliable results. Such approaches have been shown to improve the accuracy of predicted geometries and electronic properties for complexes containing heavy elements. The choice of exchange-correlation functional is also critical, with hybrid functionals often providing a good balance of accuracy and computational cost for radical species.
Ab Initio and Post-Hartree-Fock Computational Frameworks
The electronic spectrum and properties of the BiS molecule have been described in detail using relativistic configuration interaction (CI) calculations, a powerful ab initio method. These calculations typically employ effective core potentials (ECPs) for the heavy bismuth atom to reduce computational cost while retaining accuracy by treating the valence electrons explicitly and accounting for relativistic effects.
A significant study by Lingott et al. employed relativistic CI calculations to investigate the electronic states of BiS. Their work provided a detailed analysis of the potential energy curves and spectroscopic constants for several electronic states, highlighting the critical role of spin-orbit coupling in the electronic structure of the molecule.
Comprehensive Analysis of Bonding Characteristics and Molecular Orbital Interactions within [Bi]=S
Relativistic configuration interaction calculations have been instrumental in characterizing the bonding within the this compound radical. The ground electronic state of BiS is determined to be of X ²Π symmetry.
The electronic configuration of the valence shell gives rise to a series of low-lying electronic states. Theoretical studies have identified and characterized nine electronic states up to an energy of 20,000 cm⁻¹. The interaction between these states, particularly the avoided crossings induced by spin-orbit coupling, significantly influences the observed spectroscopic properties. For instance, an avoided crossing between the components of the X ²Π and A ⁴Π Λ–S states is responsible for perturbations observed in the experimental X₂–X₁ band system.
Computational Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Electronic Transitions)
Theoretical calculations have been successful in predicting and explaining the spectroscopic features of this compound. Relativistic CI methods have been used to compute key spectroscopic constants for various electronic states.
The calculated values for properties such as the electronic transition energy (Te), equilibrium bond distance (Re), harmonic vibrational frequency (ωe), and rotational constant (Be) for the ground and excited states of BiS show generally good agreement with available experimental data. These theoretical predictions are invaluable for interpreting experimental spectra and for identifying electronic transitions that have not yet been observed.
Table 1: Calculated Spectroscopic Constants for Selected Electronic States of BiS
| Electronic State | Te (cm-1) | Re (Å) | ωe (cm-1) |
|---|---|---|---|
| X12Π1/2 | 0 | 2.155 | 457 |
| X22Π3/2 | 3998 | 2.164 | 443 |
| A14Π-1/2 | 8561 | 2.418 | 293 |
| A24Π1/2 | 9319 | 2.417 | 291 |
| A34Π3/2 | 10519 | 2.399 | 298 |
| A44Π5/2 | 11413 | 2.390 | 303 |
| B 2Σ+1/2 | 18635 | 2.285 | 355 |
In addition to spectroscopic constants, theoretical calculations have provided predictions for other molecular properties such as radiative lifetimes and electric dipole moments for the various electronic states of BiS.
Thermochemical Stability Assessments and Exploration of Energetic Pathways
The thermochemical stability of the this compound radical, particularly its bond dissociation energy (BDE), is a key parameter for understanding its reactivity. High-level composite ab initio methods such as the Gaussian-n (Gn) and Weizmann-n (Wn) theories are well-suited for accurately calculating thermochemical properties of molecules, including radicals.
While specific calculations of the BDE for the BiS radical using these high-accuracy methods are not readily found in the literature, the general approach involves calculating the energy difference between the molecule and its constituent atoms in their ground electronic states. For BiS, the dissociation process is:
[Bi]=S → Bi(⁴Su) + S(³Pg)
Accurate calculation of this energy difference requires methods that can handle both the open-shell nature of the radical and the significant relativistic effects of the bismuth atom.
Computational Elucidation of Reaction Mechanisms and Transition State Geometries
The computational investigation of reaction mechanisms involving the this compound radical is a challenging area due to the complexities of treating a heavy, open-shell species. Such studies would involve mapping the potential energy surface (PES) for a given reaction to identify reactants, products, intermediates, and transition states.
For example, a computational study of the reaction of BiS with a small molecule like molecular oxygen (O₂) would aim to elucidate the reaction pathway, calculate activation barriers, and determine the structures of any transition states. These calculations would likely employ DFT methods that include relativistic effects, or more computationally intensive multireference methods, to accurately describe the bond-breaking and bond-forming processes. To date, detailed computational studies on the reaction mechanisms of the BiS radical remain a largely unexplored area of research.
Synthetic Methodologies and Strategies for Sulfanylidenebismuth Generation and Stabilization
Approaches for Transient Gas-Phase Sulfanylidenebismuth Generation and Detection
The generation of this compound in the gas phase is typically achieved under high-energy conditions, producing a transient species that requires sensitive detection methods. These methods often involve the fragmentation of larger bismuth-sulfur compounds or the direct reaction of elemental bismuth with a sulfur source.
One of the primary methods for generating gas-phase BiS is through high-temperature vaporization of solid bismuth(III) sulfide (B99878) (Bi₂S₃). At temperatures exceeding 685°C, Bi₂S₃ can decompose to form BiS and elemental sulfur. Another gas-phase synthesis involves the direct reaction of elemental bismuth and sulfur at elevated temperatures.
The detection and characterization of transient gas-phase BiS rely heavily on spectroscopic techniques. Mass spectrometry has been employed to determine the dissociation energies of gas-phase BiS, confirming its existence and thermodynamic properties. nih.gov Furthermore, absorption spectroscopy has been utilized to study the electronic transitions of the gaseous BiS molecule, providing valuable data on its electronic structure. nih.gov The development of techniques to study short-lived, highly-reactive species has been crucial in this field. nih.gov Mass spectrometry, in particular, has proven to be a powerful tool for identifying fleeting intermediates in chemical reactions. rsc.orgacs.org
The following table summarizes key spectroscopic data for gas-phase this compound (BiS).
| Spectroscopic Parameter | Value | Reference |
| Dissociation Energy (D₀) | 350.6 ± 12.6 kJ/mol | nih.gov |
| Vibrational Frequency (ωe) | 413.9 cm⁻¹ | nih.gov |
| Rotational Constant (Be) | 0.103 cm⁻¹ | nih.gov |
This interactive table provides fundamental spectroscopic constants for the diatomic molecule this compound in the gas phase.
Matrix Isolation Techniques for Spectroscopic Characterization of Elusive Species
Matrix isolation is a powerful experimental technique used to trap and study highly reactive molecules, radicals, and reaction intermediates. researchgate.netmdpi.com The method involves co-depositing the species of interest with a large excess of an inert gas (the matrix, e.g., argon or neon) onto a cryogenic surface. researchgate.net This solid, inert environment immobilizes the guest molecules, preventing diffusion and bimolecular reactions, thus allowing for their spectroscopic characterization. researchgate.netd-nb.info
While direct experimental reports on the matrix isolation of this compound are scarce, the technique is ideally suited for its study. By analogy with other radical species, BiS generated in the gas phase via pyrolysis or laser ablation could be trapped in an inert matrix. d-nb.infonsf.govosti.gov Spectroscopic techniques such as infrared (IR), Raman, and UV-Vis spectroscopy can then be used to obtain detailed information about the vibrational and electronic properties of the isolated BiS molecule without the interferences present in the gas phase. scirp.orgsapub.org This approach has been successfully applied to characterize other related sulfur-containing radicals, such as the methylsulfinyl radical, CH₃(O)S. d-nb.info The combination of matrix isolation with computational chemistry provides a powerful tool for the unambiguous assignment of spectroscopic features to specific molecular structures. osti.gov
Precursor Chemistry from Organobismuth Compounds for Bi-S Bond Formation
Organobismuth compounds in both the +3 and +5 oxidation states serve as versatile precursors for the formation of bismuth-sulfur bonds, offering pathways to both bulk bismuth sulfides and discrete molecular species. dtic.mild-nb.info
Organobismuth(III) compounds are common starting materials for creating Bi-S linkages. A straightforward method involves the reaction of dihalo(organo)bismuthines (RBiX₂) or organobismuth(III) dichlorides with a sulfide source. For instance, the reaction of an aryldichlorobismuthine with lithium sulfide or sodium sulfide nonahydrate can yield an arylbismuth sulfide. thieme-connect.deresearchgate.net These reactions often result in the formation of dimeric or oligomeric structures with bridging sulfide ligands, such as [RBiS]₂. researchgate.net
The synthesis of binuclear organobismuth complexes with a bridging sulfur atom has been achieved by treating organobismuth chlorides with Na₂S·9H₂O. researchgate.net These sulfur-bridged complexes have shown enhanced stability compared to their oxygen-bridged counterparts and have applications in catalysis. researchgate.net Furthermore, the thermal decomposition of bismuth thiolates, such as Bi(SC₁₂H₂₅)₃, which can be prepared from organobismuth precursors, can lead to the formation of Bi₂S₃ nanostructures. rsc.org The nature of the final product (elemental bismuth or bismuth sulfide) can be controlled by the reaction temperature. rsc.org
Organobismuth(V) compounds, while less common than their Bi(III) counterparts, are also utilized in reactions involving sulfur. rsc.org These compounds can act as oxidizing agents in various transformations. For example, triphenylbismuth (B1683265) dichloride has been shown to promote the cyclodesulfurization of thioureas. nih.gov
The reaction of organobismuth(V) reagents with various sulfur-containing nucleophiles, such as sodium thiolates and sulfinates, can lead to the formation of new C-S bonds, with triphenylbismuthane being recovered. oup.com While these reactions demonstrate the reactivity of Bi(V) species towards sulfur compounds, their direct application as precursors for generating the simple this compound (BiS) moiety is less common. However, they are crucial in the broader context of synthesizing complex sulfur-containing organic molecules mediated by bismuth. nih.govresearchgate.net Recent studies have explored the reactivity of both Bi(III) and Bi(V) compounds towards sulfur-containing molecules, highlighting the thiophilicity of bismuth and its potential in C-S bond formation and desulfurization reactions. nih.govthieme-connect.de
Design and Synthesis of Coordination Complexes Incorporating Stabilized this compound Ligand Systems
The stabilization of the highly reactive this compound (Bi=S) moiety as a terminal ligand in a coordination complex is a significant synthetic challenge. Most reported bismuth-sulfur compounds feature bridging sulfide ligands (Bi-S-Bi) rather than terminal thioxo (Bi=S) groups. researchgate.netresearchgate.net However, the synthesis of complexes with terminal sulfido ligands has been achieved for other transition metals and provides a blueprint for potential strategies for bismuth. nsf.gov
The synthesis of organobismuth(III) sulfides using sterically demanding organic ligands can enforce monomeric structures or prevent further aggregation, potentially leading to species that are closer to a terminal sulfido complex. For example, the reaction of an NCN pincer aryldichlorobismuthine with lithium sulfide yields a dimeric arylbismuth sulfide, which NMR experiments suggest can fragment in solution to a monomeric this compound species, ArBi=S. thieme-connect.de This indicates that with appropriate ligand design, the isolation of a complex with a terminal Bi=S bond may be feasible.
The synthesis of binuclear organobismuth complexes where two organobismuth units are bridged by a single sulfur atom represents a step towards stabilizing smaller bismuth-sulfur fragments. researchgate.net These compounds are synthesized from organobismuth chlorides and a sulfide source. researchgate.net The stability and reactivity of these complexes are highly dependent on the nature of the organic ligands attached to the bismuth centers.
In Situ Spectroscopic Monitoring of this compound Formation and Consumption
Understanding the formation and subsequent reactions of transient species like this compound requires real-time monitoring of the reaction progress. In situ spectroscopic techniques are invaluable for this purpose, providing insights into reaction mechanisms and the identification of short-lived intermediates.
Raman spectroscopy is a particularly powerful tool for monitoring bismuth-sulfur chemistry. In situ Raman studies have been conducted on the electrochemical reduction of Bi₂S₃, where the characteristic vibrational modes of Bi-S bonds (typically observed around 180-260 cm⁻¹) can be monitored as the material transforms. researchgate.netrsc.orgnih.gov These studies demonstrate the ability to track the evolution of bismuth sulfide species under reaction conditions. rsc.org Similar techniques could be applied to monitor the formation of this compound from organobismuth precursors. For example, the reaction of an organobismuth(III) chloride with a sulfide source could be followed by monitoring the disappearance of the Bi-Cl vibrational modes and the appearance of new Bi-S modes. rsc.org
UV-Vis spectroscopy can also be used to monitor these reactions, as the formation of bismuth-sulfur complexes often results in characteristic absorption bands. dtic.mil For instance, the complexation of Bi(III) ions with sulfur-containing biomolecules like L-cysteine leads to the appearance of a new absorption peak in the UV-Vis spectrum, allowing the formation of the complex to be tracked. dtic.mil Similarly, time-resolved absorption spectroscopy could be used to detect the transient BiS molecule in the gas phase or in solution. d-nb.infoscirp.orgmsu.edu
The combination of these in situ spectroscopic methods with techniques like mass spectrometry provides a comprehensive toolkit for studying the generation and reactivity of this compound. nih.gov
Mechanistic Studies of Sulfanylidenebismuth Reactivity and Transformations
Fundamental Reaction Pathways and Elementary Chemical Steps
The generation of sulfanylidenebismuth species is typically conceptualized as proceeding from suitable bismuth(III) precursors. A common pathway involves the reaction of an organobismuth(III) dihalide with a sulfide (B99878) source. For instance, intramolecularly coordinated organobismuth chlorides can react with sodium sulfide (Na₂S·9H₂O) to yield dimeric organobismuth sulfides, implying the transient formation of a monomeric this compound intermediate that rapidly dimerizes. acs.org
The fundamental reaction pathways for this compound are dominated by its high reactivity, which stems from the polarized nature of the Biδ+—Sδ− bond. Key elementary steps include:
Formation: Generation from Bi(III) precursors and a sulfur source.
Oligomerization/Polymerization: Rapid self-association to form dimers (e.g., [RBiS]₂), trimers, or higher-order polymers. This is often the most favorable pathway in the absence of significant steric hindrance. rsc.orgresearchgate.net
Cycloaddition: Reaction with unsaturated molecules to form heterocyclic systems. researchgate.net
Coordination: Acting as a ligand to coordinate with other metal centers. researchgate.net
These pathways are dictated by the electronic and steric properties of any substituent (R-group) or coordinating ligands attached to the bismuth atom.
Identification and Characterization of this compound as a Reactive Intermediate
Monomeric this compound is considered a transient or reactive intermediate, a short-lived molecular entity that is difficult to isolate under normal conditions. wikipedia.orgacs.orgfrontiersin.orgbiorxiv.org Its existence is often inferred through the characterization of its subsequent products or by trapping experiments.
Methods for Identification and Characterization:
| Method | Description | Relevance to this compound |
| Trapping Experiments | Introduction of a reagent that reacts specifically with the intermediate to form a stable, characterizable product. | A reactive species like a substituted alkyne or a heteroallene could be used to trap [Bi]=S, forming a stable cycloaddition product, thereby providing indirect evidence of its formation. |
| Spectroscopic Analysis | Techniques like mass spectrometry (MS) or NMR spectroscopy can detect transient species in a reaction mixture. acs.org | Electrospray ionization mass spectrometry (ESI-MS) has been used to identify related organobismuth sulfide species. acs.org A transient [Bi]=S species might be observable as a distinct peak in the mass spectrum of a reaction mixture. researchgate.net |
| Matrix Isolation | The reactive species is generated and trapped in an inert solid matrix (e.g., argon) at very low temperatures, allowing for spectroscopic characterization (e.g., IR, UV-Vis). | This technique is well-suited for studying highly reactive molecules and could, in principle, allow for the direct spectroscopic observation of the [Bi]=S bond vibrations. |
| Kinetic Stabilization | Use of extremely bulky ligands that sterically protect the reactive center, preventing decomposition or oligomerization. | This is the most successful strategy for isolating related low-valent pnictogen species like bismuthinidenes (R-Bi) and stibinidene sulfides (R-Sb=S). rsc.orgwikipedia.org It is predicted that sufficiently bulky substituents would be required to isolate a monomeric this compound. rsc.org |
The isolation of stable bismuthinidenes using bulky N,C,N-pincer ligands highlights the efficacy of kinetic stabilization. wikipedia.org A similar strategy is considered the most promising route to characterizing a monomeric this compound complex. rsc.org
Investigation of Electrophilic and Nucleophilic Attributes of the [Bi]=S Bond
The bismuth-sulfur double bond in this compound is predicted to have significant dualistic character, exhibiting both electrophilic and nucleophilic properties. This ambiphilicity arises from the distinct electronic nature of the constituent atoms.
Electrophilic Character at Bismuth: Bismuth, as a heavy pnictogen element, can act as an electrophilic center. This tendency is enhanced when bismuth is bonded to electronegative atoms, which creates a region of positive electrostatic potential, often referred to as a σ-hole or, more broadly, a pnictogen bond donor site. arxiv.orgresearchgate.netnsf.govresearchgate.net In the [Bi]=S bond, the bismuth atom is expected to be the primary electrophilic site, susceptible to attack by nucleophiles. nsf.gov
Nucleophilic Character at Sulfur: The sulfur atom, with its available lone pairs of electrons, acts as the nucleophilic center. nsf.gov It can donate electron density to electrophiles. This behavior is typical for organic sulfides, which are known to be Lewis basic. wikipedia.org
The [Bi]=S bond is highly polarized, with a significant charge separation (Biδ+—Sδ−). This polarity is a key driver of its reactivity. Theoretical calculations on analogous stibinidene chalcogenides (R-Sb=Ch) confirm the presence of highly polarized Sb-Ch bonds. rsc.orgescholarship.org This high degree of charge separation makes the bismuth atom a potent Lewis acidic site and the sulfur atom a potent Lewis basic site.
Cycloaddition Reactions Leading to Bismuth-Sulfur Heterocyclic Architectures
This compound and its derivatives are expected to participate in cycloaddition reactions with unsaturated substrates, providing a direct route to various bismuth-sulfur heterocyclic compounds. This reactivity is well-documented for analogous, heavier p-block element species. rsc.org
A prominent example is the [2+2] cycloaddition reaction. Studies on stibinidene sulfides (RSbS), which serve as excellent models for this compound, have demonstrated this pathway. For instance, a monomeric stibinidene sulfide was shown to undergo a [2+2] cycloaddition with carbon disulfide (CS₂), yielding a four-membered ring system. researchgate.net
Predicted [2+2] Cycloaddition of this compound:
Reactants: this compound ([Bi]=S) and a heteroallene like carbon disulfide (S=C=S).
Mechanism: The reaction proceeds through a concerted or stepwise pathway where the π-systems of the two reactants interact to form two new sigma bonds.
Product: A four-membered bismuth-sulfur heterocycle (a dithiobismetane ring).
Other potential cycloaddition pathways include:
[3+2] Cycloadditions: If the this compound species is considered a 1,3-dipolar compound, it could undergo [3+2] cycloadditions with suitable dipolarophiles like alkynes or alkenes to form five-membered heterocycles. researchgate.net
Diels-Alder Type Reactions ([4+2]): While less common for this type of species, reactions with conjugated dienes are also a formal possibility.
These cycloaddition reactions are synthetically valuable for constructing novel organobismuth compounds with unique cyclic architectures. rsc.orgacs.org
Oligomerization and Polymerization Processes Involving this compound Units
A defining characteristic of this compound and related heavy pnictogen-chalcogen species is their strong tendency to undergo self-association, leading to oligomers and polymers. wikipedia.org This process is driven by the high polarity of the Biδ+—Sδ− bond, where the electrophilic bismuth center of one monomer interacts with the nucleophilic sulfur center of another. rsc.org
Oligomerization: This refers to the formation of discrete molecules containing a small, finite number of repeating monomer units. researchgate.netwikipedia.org For this compound, this typically results in the formation of dimers or trimers with cyclic cores. Syntheses aimed at producing monomeric RBiS often yield dimeric products, such as [LBiS]₂, where two bismuth-sulfur units are linked into a four-membered Bi₂S₂ ring. acs.org Similar dimeric and trimeric structures are well-established for stibinidene oxides. researchgate.netrsc.org
Polymerization: This process involves the linking of many monomer units to form long chains or extended networks. In the absence of very bulky, kinetically stabilizing ligands, this compound intermediates are expected to readily polymerize. This can lead to the formation of inorganic polymers with repeating -(Bi-S)- linkages. The synthesis of bismuth aryloxide complexes has been shown to sometimes result in polymeric chains. acs.org
The degree of oligomerization is highly dependent on the steric bulk of the substituents on the bismuth atom. Smaller substituents favor the formation of higher-order oligomers and polymers, while very large ligands can prevent self-association entirely, allowing for the isolation of monomers. rsc.orgfrontiersin.org
Coordination Chemistry and Ligand Exchange Dynamics of this compound Complexes
When stabilized as a monomeric entity (e.g., L-Bi=S, where L is a bulky ligand), the this compound unit can itself function as a ligand in coordination complexes. soton.ac.uk The coordination can occur through either the bismuth or the sulfur atom, depending on the nature of the metal center it is binding to.
Coordination via Sulfur: The lone pairs on the sulfur atom allow it to act as a Lewis base, donating electron density to a Lewis acidic metal center. This is analogous to the coordination of thioether ligands. wikipedia.org Dimeric stibinidene sulfides have been shown to coordinate to tungsten carbonyl fragments through the bridging sulfide atoms. researchgate.net
Coordination via Bismuth: The bismuth(I) center in a stabilized bismuthinidene can act as an L-type donor ligand to electron-deficient transition metals. wikipedia.org This demonstrates the ability of low-valent bismuth to coordinate to metals.
Ligand Exchange Dynamics: Ligand exchange refers to the substitution of one ligand for another in a coordination complex. mdpi.com The dynamics of such processes are crucial for understanding the reactivity of the complex. For a this compound complex, two main types of ligand exchange can be considered:
Exchange of the Stabilizing Ligand (L): The ligands that stabilize the [Bi]=S unit can often be exchanged. The rate and mechanism of this exchange depend on the strength of the Bi-L bond and the nature of the incoming ligand. This process can modulate the reactivity of the bismuth-sulfur bond.
Ancillary Ligand Exchange: In higher coordination complexes, other ancillary ligands attached to the bismuth center can be exchanged. Studies on oxorhenium(V) complexes have shown that the coordination sphere and ligand structure significantly influence ancillary ligand exchange rates. frontiersin.org Bismuth(III) is known to have a high affinity for oxygen, nitrogen, and especially sulfur donor ligands, and the kinetics of ligand exchange play a key role in its biological activity. mdpi.comnih.gov
Theoretical and experimental studies on ligand exchange in various metal complexes show that the process is fundamental to their function in catalysis and materials science. nih.gov For this compound complexes, these dynamics would be critical to any potential catalytic application.
Advanced Spectroscopic and Structural Characterization of Sulfanylidenebismuth and Its Derivatives
High-Resolution Infrared and Raman Spectroscopic Analysis of Bismuth-Sulfur Vibrations
High-resolution infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing detailed information about chemical bonding and molecular structure. In the context of sulfanylidenebismuth (BiS) and its derivatives, these methods are crucial for characterizing the fundamental Bi-S stretching and bending vibrations.
Raman spectroscopic studies on bismuth-sulfur compounds have identified characteristic vibrational modes. For instance, in bismuthinite (Bi2S3), the internal vibrations of the BiS3 pyramidal groups, which include both stretching and bending modes, are observed in the 280–150 cm⁻¹ range. geoscienceworld.org The lower wavenumbers of these modes compared to the corresponding SbS3 groups in stibnite (B1171622) (340–180 cm⁻¹) are attributed to the higher mass of bismuth and the longer Bi-S bond distances. geoscienceworld.org A negative correlation between the Bi-S bond distances and the vibrational wavenumbers has been noted, where longer bonds correspond to lower frequency vibrations. geoscienceworld.org In materials like bismuthinite, which exhibit a wide range of Bi-S bond lengths, a more extended range of vibrational modes is observed. geoscienceworld.org
For example, Raman spectra of Bi2S3 have shown distinct peaks at approximately 180 cm⁻¹, 237 cm⁻¹, and 249 cm⁻¹, which are assigned to vibrational symmetry modes A_g and B_1g, respectively. researchgate.net The exact positions and intensities of these peaks can be sensitive to the excitation wavelength and the physical form of the material, such as in nanostructures. researchgate.net In Bi2S3 nanosheets, Raman peaks have been observed at various wavenumbers including 67, 95, 180, 210, 237, 249, and 270 cm⁻¹, corresponding to different phonon stretching modes of the Bi-S vibration. researchgate.net
Infrared spectroscopy also provides critical data on Bi-S vibrations. In a study of BiSCl crystals, fundamental absorption bands were observed at 549, 380, and 148 cm⁻¹. asianpubs.org The high-frequency band at 540 cm⁻¹ in the IR spectrum of BiSCl was attributed to Bi-S stretching vibrations. asianpubs.org Furthermore, analysis of the Fourier Transform Infrared (FTIR) spectra of synthesized Bi2S3 nanoparticles confirmed the presence of Bi-S bonds with strong bands observed around 840 & 758 cm⁻¹. ijsr.net
The table below summarizes some of the observed vibrational frequencies for bismuth-sulfur compounds from various spectroscopic studies.
| Material | Spectroscopic Method | Observed Vibrational Frequencies (cm⁻¹) | Assignment | Reference |
| Bismuthinite (Bi2S3) | Raman | 150 - 280 | BiS3 stretching and bending modes | geoscienceworld.org |
| Bi2S3 | Raman | ~180, ~237 | A_g vibrational symmetry mode | researchgate.net |
| Bi2S3 | Raman | ~249 | B_1g vibrational symmetry mode | researchgate.net |
| Bi2S3 Nanosheets | Raman | 67, 95, 210 | A_g phonon stretching modes | researchgate.net |
| Bi2S3 Nanosheets | Raman | 270 | B_1g phonon stretching modes | researchgate.net |
| BiSCl | Infrared | 549, 380, 148 | Fundamental absorption bands | asianpubs.org |
| BiSCl | Infrared | 540 | Bi-S stretching vibrations | asianpubs.org |
| Bi2S3 Nanoparticles | FTIR | 840, 758 | Bi-S band banding vibration | ijsr.net |
These spectroscopic data are instrumental in identifying the presence of Bi-S bonds, understanding the coordination environment of the bismuth and sulfur atoms, and elucidating the structural characteristics of this compound and its various derivatives.
Mass Spectrometry for Direct Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is an indispensable analytical technique for the direct identification of molecular species and for gaining insights into reaction mechanisms by detecting intermediates and products. In the study of this compound and its derivatives, MS, particularly electrospray ionization mass spectrometry (ESI-MS), has been crucial for characterizing newly synthesized compounds and understanding their formation pathways.
ESI-MS has been successfully employed to characterize various organobismuth sulfides. For example, a series of organoantimony(III) and organobismuth(III) sulfides with O,C,O-chelating ligands were characterized by ESI-MS, confirming their molecular structures. acs.org This technique is particularly valuable for analyzing compounds that may be unstable or difficult to crystallize, providing direct evidence of their molecular weight and composition.
Furthermore, mass spectrometry plays a significant role in elucidating reaction mechanisms. The formation of bismuth oxido clusters, for instance, has been investigated using ESI-MS. researchgate.net These studies have provided insights into the step-by-step growth of clusters from smaller [Bi6O8] units. researchgate.net Similarly, in situ investigations combining ESI-MS with other techniques have shed light on cluster reactions in solution. researchgate.net
In the context of sulfur-containing systems, MS techniques are vital for understanding complex processes. For example, in studies of cobalt-catalyzed Fischer-Tropsch synthesis, inductively coupled plasma mass spectrometry (ICP-MS) has been used to quantify sulfur uptake on catalyst surfaces, which is crucial for understanding catalyst deactivation and selectivity changes. mdpi.com While not directly studying this compound, this demonstrates the power of MS in tracking sulfur-related species in chemical processes.
Differential electrochemical mass spectrometry (DEMS) is another powerful tool that provides real-time insights into reaction mechanisms by analyzing gaseous products. csic.es This could be particularly relevant for studying decomposition pathways of this compound compounds that release gaseous sulfur species.
High-resolution mass spectrometry (HRMS) is another key technique that has been used to characterize new organobismuth compounds, providing precise mass measurements that help to confirm their elemental composition. researchgate.net
The table below provides examples of how mass spectrometry has been applied in the study of bismuth-sulfur and related compounds.
| Compound/System | Mass Spectrometry Technique | Key Findings | Reference |
| Organobismuth(III) sulfides | Electrospray Ionization (ESI-MS) | Characterization and structural confirmation of newly synthesized sulfides. | acs.org |
| Bismuth oxido clusters | ESI-MS | Elucidation of cluster formation and growth mechanisms from [Bi6O8] units. | researchgate.net |
| Cobalt catalyst surfaces | Inductively Coupled Plasma (ICP-MS) | Quantification of sulfur uptake, providing insights into catalyst poisoning. | mdpi.com |
| New organobismuth compounds | High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition through precise mass measurements. | researchgate.net |
| Bismuth-induced oxidation | Mass Spectrometry | Observation of the formation of sulfate (B86663) ions from thiosalicylic acid in the presence of Bi³⁺. | researchgate.net |
These examples highlight the versatility of mass spectrometry in the field, enabling direct molecular identification, providing mechanistic insights, and quantifying key species in complex chemical systems involving bismuth and sulfur.
X-ray Diffraction Crystallography of Solid-State this compound Complexes or Adducts
X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline solids. wikipedia.orgnih.gov This technique has been fundamental in characterizing the solid-state structures of a wide range of this compound complexes and adducts, providing invaluable information on bond lengths, bond angles, and crystal packing. wikipedia.org
The crystal structures of numerous organobismuth sulfides have been elucidated using single-crystal XRD. For instance, the molecular structures of organoantimony(III) and organobismuth(III) sulfides containing O,C,O-chelating ligands have been determined by X-ray diffraction, revealing the coordination environment around the metal center and the nature of the intramolecular interactions. acs.org In some cases, these studies have shown the presence of hypervalent species with intramolecular S→Bi coordination. researchgate.net
XRD analysis has also been instrumental in characterizing inorganic bismuth-sulfur compounds. The crystal structure of bismuthinite (Bi2S3) is well-established, and XRD is used to confirm the phase and crystallinity of synthesized Bi2S3 materials, such as nanoparticles. ijsr.netmdpi.com Powder X-ray diffraction (PXRD) is a common technique for this purpose, allowing for the identification of crystalline phases and the estimation of crystallite size. mdpi.comrsc.org
Furthermore, XRD has been used to study the structures of complex bismuth-sulfur adducts. For example, the solid-state structure of a molecular complex with a Bi-S interaction, [Bi(C6H4)2C2H2(SPMe3)][SbF6], was determined by X-ray diffraction, providing precise bond lengths and angles for the Bi-S-P linkage. researchgate.net In this compound, the Bi1-S1 bond length was found to be 2.6105(16) Å. researchgate.net
The table below presents selected crystallographic data for some solid-state bismuth-sulfur compounds.
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| Bismuthinite | Bi2S3 | Orthorhombic | Pbnm | Interconnected BiS3 pyramidal groups forming infinite ribbons. | geoscienceworld.org |
| [Bi(C6H4)2C2H2(SPMe3)][SbF6] | C17H16BiF6PSbS | Monoclinic | P2₁/c | Bi1-S1 bond length of 2.6105(16) Å; Bi1-S1-P1 bond angle of 106.12(8)°. | researchgate.net |
| [L²MS]₂ (M = Bi) | C32H42Bi2O4S2 | Triclinic | P-1 | Dimeric structure with bridging sulfur atoms. | acs.org |
| [HPS3BiCl4]₂ | C42H40Bi2Cl8P2S6 | Monoclinic | P2₁/n | Discrete bis-zwitterionic assemblies with S→Bi dative interactions. | worktribe.com |
These crystallographic studies provide a foundational understanding of the structural chemistry of this compound and its derivatives, revealing the diverse coordination geometries and bonding modes that these compounds can adopt in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Soluble Organothis compound Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. libretexts.org For soluble organothis compound species, NMR provides valuable information about the chemical environment of various nuclei, such as ¹H, ¹³C, and even the less commonly studied ²⁰⁹Bi. libretexts.orgupi.edu
¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic ligands attached to the bismuth center in organobismuth sulfides. acs.orgresearchgate.net The chemical shifts and coupling patterns of the proton and carbon signals provide detailed information about the connectivity and conformation of the organic framework. For instance, in the characterization of organoantimony and organobismuth sulfides, ¹H and ¹³C NMR were essential for confirming the structure of the chelating ligands. acs.org In some cases, variable temperature (VT) ¹H NMR studies can provide insights into the dynamic behavior of these complexes in solution. researchgate.net
While ¹H and ¹³C NMR focus on the organic part of the molecule, ²⁰⁹Bi NMR offers a direct probe of the bismuth center. huji.ac.il However, ²⁰⁹Bi is a quadrupolar nucleus, which often results in very broad signals, making high-resolution measurements challenging. huji.ac.il Despite this, solid-state ²⁰⁹Bi NMR has been successfully applied to various bismuth-containing materials, and its parameters are sensitive to the bismuth environment. researchgate.netnih.gov For soluble species, the chemical shift range of ²⁰⁹Bi is very wide, but limited data is available. huji.ac.il The reference compound for ²⁰⁹Bi NMR is a saturated solution of Bi(NO₃)₃ in concentrated HNO₃. huji.ac.ilut.ee
The table below summarizes the application of NMR spectroscopy in the characterization of organothis compound and related compounds.
| Nucleus | Application | Key Information Obtained | Reference |
| ¹H | Structural characterization of organic ligands | Chemical environment, connectivity, and conformation of protons. | acs.orgresearchgate.net |
| ¹³C | Structural characterization of organic ligands | Carbon framework of the organic part of the molecule. | acs.orgresearchgate.net |
| ²⁰⁹Bi | Direct probing of the metal center | Information about the electronic environment of the bismuth nucleus. | researchgate.netnih.govuwo.ca |
| ³¹P | Characterization of phosphine-containing adducts | Coordination of phosphine (B1218219) ligands to the bismuth center. | researchgate.net |
The integration of data from these different NMR techniques provides a comprehensive picture of the structure and dynamics of soluble organothis compound species, complementing the information obtained from solid-state methods like X-ray crystallography.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Pathway Interrogation
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, i.e., molecules or atoms with unpaired electrons. frontiersin.orgnih.gov This makes it an invaluable tool for interrogating reaction pathways that involve radical intermediates, which is particularly relevant for certain reactions of bismuth compounds.
While the majority of stable bismuth compounds are diamagnetic (with a Bi(III) or Bi(V) oxidation state), transient Bi(II) radical species can be generated. wikipedia.org The isolation and characterization of stable bismuth radicals is an emerging area of research, and EPR spectroscopy is a key technique for confirming their existence and understanding their electronic structure. rsc.org However, the detection of bismuth-centered radicals can be challenging due to fast electron spin relaxation, often necessitating measurements at low temperatures. rsc.org
EPR has been used to identify catalytically competent intermediates in radical reactions catalyzed by molecular bismuth complexes. d-nb.info For example, in the photochemically-induced radical dehydrocoupling of silanes, EPR spectroscopy, in conjunction with other techniques, helped to identify the intermediates involved in the catalytic cycle. d-nb.info
In some cases, spin traps are used to detect transient radical species. For instance, in the cycloisomerization of 5-iodoalkenes catalyzed by a transition-metal-based bismuthane, a persistent-radical adduct was observed through EPR monitoring in the presence of a spin trap, providing evidence for a radical mechanism. researchgate.net
The application of EPR spectroscopy to heavy main-group radicals, including those of arsenic and antimony, has provided a foundation for understanding the EPR spectra of bismuth radicals. rsc.org The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the electronic and geometric structure of the radical species. rsc.org
The table below highlights the role of EPR spectroscopy in studying radical pathways involving bismuth.
| System Studied | Role of EPR Spectroscopy | Key Findings | Reference |
| Molecular Bismuth Catalysts | Identification of catalytic intermediates | Provided evidence for the involvement of radical species in the catalytic cycle. | d-nb.info |
| Bismuth-catalyzed Cycloisomerization | Detection of transient radicals | Observation of a persistent-radical adduct with a spin trap, supporting a radical mechanism. | researchgate.net |
| Heavy Group 15 Radicals | Characterization of electronic structure | Provided fundamental understanding of the EPR parameters for heavy main-group radicals. | rsc.org |
| Bi(II) Radicals | Confirmation of radical character | Direct detection and characterization of stable bismuth radical species. | wikipedia.org |
The use of EPR spectroscopy is crucial for advancing our understanding of the radical chemistry of bismuth, providing direct evidence for the involvement of paramagnetic intermediates in various chemical transformations.
Emerging Applications and Functional Materials Derived from Sulfanylidenebismuth Chemistry
Catalysis Mediated by Sulfanylidenebismuth Species or Related Bismuth-Sulfur Motifs
Bismuth-sulfur compounds have demonstrated significant potential as catalysts in both synthetic organic chemistry and the preparation of advanced materials. Their activity often stems from the synergistic properties of the bismuth center and the sulfur-containing ligands or from unique features of the bismuth sulfide (B99878) material itself, such as defect structures.
Bismuth-sulfur motifs are effective in catalyzing a range of organic reactions. Bismuth compounds featuring a sulfur-bridged bis(phenolato) ligand have shown high activity and selectivity in the solvent-free synthesis of propylene (B89431) carbonate from carbon dioxide (CO₂) and propylene oxide. rsc.org This transformation occurs efficiently at room temperature and atmospheric pressure in the presence of iodide salt co-catalysts. rsc.org
In the realm of photocatalysis, bismuth sulfide (Bi₂S₃) demonstrates considerable promise. As a semiconductor with a narrow bandgap of approximately 1.3 eV, it can absorb a broad spectrum of light, making it suitable for driving chemical reactions. nanorh.comekb.eg For instance, Bi₂S₃ nanoparticles have been used for the photocatalytic degradation of organic pollutants like methylene (B1212753) blue under visible light. researchgate.net Hybrid catalysts, such as Bi₂S₃ supported on zirconium oxide (ZrO₂), also show strong performance in degrading dyes, where the Bi₂S₃ acts as the photosensitizer. ekb.eg Furthermore, bismuth-based materials, including those derived from bismuth sulfide, are effective electrocatalysts for the reduction of CO₂ to formate. nanorh.com
Organobismuth compounds also facilitate key bond-forming reactions. In the presence of a copper catalyst, triaryl bismuthines can react with azole-2-thiones to form S-arylated products. nih.gov When a palladium catalyst is used, the reaction proceeds via a desulfinative C-C bond formation, highlighting how the choice of co-catalyst can direct the reactivity of the bismuth-sulfur system. nih.gov
Furthermore, intrinsic properties of bismuth sulfide can be tuned for catalytic applications. Researchers have found that creating sulfur vacancies in orthorhombic Bi₂S₃ enhances its piezocatalytic activity. acs.org These sulfur-rich vacancies modify the material's band structure and act as reactive sites, improving the generation of reactive oxygen species (ROS) under mechanical stimulation like ultrasonic irradiation. acs.org This represents a catalytic approach to producing valuable chemical species using the unique properties of a defect-engineered bismuth sulfide material. acs.org
Precursors for Directed Synthesis of Bismuth-Sulfur Containing Materials
Single-source and dual-source precursors containing bismuth and sulfur are fundamental to the bottom-up synthesis of a wide array of functional materials, from precisely shaped nanostructures to high-quality thin films for electronic and optoelectronic devices.
A variety of synthetic methods have been developed to produce Bi₂S₃ nanostructures with controlled morphologies by carefully selecting precursors and reaction conditions. mdpi.com These methods include hydrothermal and solvothermal routes, microwave-assisted synthesis, sonochemical methods, and simple precipitation. researchgate.netsid.irrsc.orgnih.gov The morphology of the resulting nanomaterial—such as nanoparticles, nanorods, nanotubes, or hierarchical nanoflowers—is influenced by factors like the choice of bismuth and sulfur source, the solvent, and the temperature. researchgate.netresearchgate.netacs.org
For instance, a 1D bismuth-pyrimidylthiolate coordination polymer has been used as an efficient single-source precursor to synthesize Bi₂S₃ nanorods. rsc.org Facile chemical precipitation using bismuth nitrate (B79036) and ammonium (B1175870) sulfide is a scalable, rapid method for producing nanorods. d-nb.info The use of thioglycolic acid as both a sulfur source and a capping agent in hydrothermal or ultrasonic methods allows for the synthesis of diverse morphologies, including nanoflowers, nanorods, and nanobelts. researchgate.nettandfonline.com A solvent-free mechanochemical approach, involving the milling of a bismuth salt with L-cysteine, has been developed for producing ultrasmall, monodisperse Bi₂S₃ nanoparticles. chemistryviews.org
| Synthesis Method | Bismuth Precursor | Sulfur Precursor | Resulting Nanostructure | Reference |
|---|---|---|---|---|
| Hydrothermal | Bismuth Nitrate | Thioglycolic Acid (TGA) | Nanorods, Nanobelts, Nanoflowers | researchgate.net |
| Hydrothermal | Bismuth Nitrate | H₂WO₄ (modulator) / S source | Nanorods, Nanotubes | rsc.org |
| Microwave | Bismuth Nitrate | Thioacetamide / Thiourea (B124793) | Nanorods, Nanotubes, Nanoparticles | researchgate.net |
| Chemical Precipitation | Bismuth Nitrate | Ammonium Sulfide | Nanorods | d-nb.info |
| Ultrasonic | Bismuth Nitrate | Thioglycolic Acid (TGA) | Various morphologies | sid.irtandfonline.com |
| Mechanochemical (Milling) | Bismuth Nitrate | L-cysteine | Ultrasmall Nanoparticles (2-8 nm) | chemistryviews.org |
| Thermolysis | [Bi(4,6-Me₂pymS)₃]n Polymer | (Single-Source Precursor) | Nanorods | rsc.org |
Bismuth sulfide thin films are crucial components for optoelectronic devices, and their fabrication relies on a range of deposition techniques using specific precursors. mdpi.com Methods for thin film growth can be broadly categorized into physical and chemical deposition techniques.
Physical vapor deposition (PVD) methods, such as thermal evaporation, can produce polycrystalline Bi₂S₃ films from a bismuth sulfide powder source. scielo.brresearchgate.netsrce.hr Chemical vapor deposition (CVD) and the related atomic layer deposition (ALD) offer high control over film quality. mdpi.com These methods require volatile precursors, and compounds such as bismuth thiocarbamates and bismuth beta-diketonates have been developed for this purpose. google.com
Solution-based methods are often more cost-effective and scalable. preprints.org Chemical bath deposition (CBD) is a widely used technique where a substrate is immersed in a solution containing a bismuth salt (e.g., bismuth nitrate) and a sulfur source (e.g., thiourea or L-cysteine). mdpi.compreprints.org Other solution-based approaches include spin-coating of a precursor solution containing bismuth acetate (B1210297) and thiourea, followed by crystallization, which yields large-grained, smooth films. acs.org A novel pulse-plating method involves electrodepositing a nano-bismuth layer from a bismuth potassium citrate (B86180) solution, which is then vulcanized to form the Bi₂S₃ thin film. royalsocietypublishing.org Metal xanthates, such as bismuth(III) tri(O-isopropyldithiocarbonate), have also been employed as soluble, single-source precursors for producing metal sulfide films at relatively low temperatures. acs.org
| Deposition Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Chemical Bath Deposition (CBD) | Bi(NO₃)₃, L-cysteine / Thiourea | Low-cost, scalable, wet-chemical method. | mdpi.compreprints.org |
| Spin-Coating / H₂S Crystallization | Bismuth Acetate, Thiourea, H₂S gas | Produces large-grained, smooth, high-purity films. | acs.org |
| Pulse-Plating / Vulcanization | Bismuth potassium citrate, Thioacetamide | Two-step process: electrodeposition of Bi followed by sulfurization. | royalsocietypublishing.org |
| Spin-Coating / Annealing | Bismuth(III) tri(O-isopropyldithiocarbonate) | Uses metal xanthates as soluble, low-temperature precursors. | acs.org |
| Physical Vapor Deposition (PVD) | Bi₂S₃ powder | Vacuum technique for depositing from a solid source. | scielo.brresearchgate.net |
| Chemical Vapor Deposition (CVD) | Volatile organobismuth compounds (e.g., Bi-thiocarbamates) | Gas-phase deposition for high-quality films. | google.com |
Supramolecular Assembly and Design of Bismuth-Sulfur Coordination Polymers
The self-assembly of bismuth ions with organic ligands containing sulfur donor atoms leads to the formation of coordination polymers with diverse and fascinating structures. nih.gov The geometry and dimensionality of these supramolecular architectures are directed by the coordination preferences of the Bi(III) ion and the nature of the organic linker.
One-dimensional (1D) coordination polymers have been synthesized using specific ligands. For example, reacting bismuth(III) chloride with pyridine-4-carbaldehyde thiosemicarbazone results in a 1D polymer where the bismuth center is coordinated to one sulfur atom from the ligand and five chloride ions. mdpi.com Similarly, a 1D polymeric chain was isolated using a bismuth-pyrimidylthiolate complex, which can then serve as a precursor for Bi₂S₃ nanostructures. rsc.org
More complex structures arise from different ligand designs and reaction conditions. Bismuth thiolate coordination polymers have been synthesized through a one-step polycondensation reaction between triphenylbismuth (B1683265) and aromatic trithiols. nih.gov Dithiocarbamate complexes of bismuth often form supramolecular assemblies through intermolecular interactions. nih.gov The tripodal ligand tris(3-pyridyl)bismuthine, [Bi(3-py)₃], has been shown to form a 3D metal-organic framework (MOF) structure with silver(I) salts, where the bismuth atom acts as a bonding node. acs.org The ability of sulfur-containing ligands to bridge multiple metal centers or engage in secondary bonding interactions is a key factor in the construction of these higher-dimensional networks.
Conceptual Frameworks for Next-Generation Electronic and Photonic Material Development
The unique electronic and optical properties of bismuth chalcogenides, particularly bismuth sulfide (Bi₂S₃), position them as promising candidates for the development of next-generation electronic and photonic devices. google.comgoogle.com Conceptual frameworks for these materials are centered around the tunability of their properties through various strategies, including dimensionality control, defect engineering, and heterostructuring. These frameworks provide a roadmap for designing materials with tailored functionalities for specific applications.
A primary conceptual framework involves the manipulation of the material's band structure. Bismuth sulfide is a semiconductor with a direct band gap, which makes it suitable for optoelectronic applications. nih.govgoogle.com The value of this band gap, typically in the range of 1.2 to 1.7 eV, can be engineered. This tunability is crucial for optimizing light absorption and electronic transport in devices like solar cells and photodetectors. nih.gov
Another key framework is based on nanostructuring. The transition from bulk bismuth to nanostructured forms, such as thin films and nanoparticles, induces quantum confinement effects that significantly alter the material's electronic and optical characteristics. For instance, ultrathin films of bismuth can exhibit a semimetal-to-semiconductor transition. This opens up possibilities for creating novel electronic switches and sensors. The table below summarizes key properties of Bismuth Sulfide relevant to these frameworks.
| Property | Value/Characteristic | Significance in Electronics and Photonics |
| Band Gap | 1.2 - 1.7 eV (Direct) | Suitable for visible light absorption in solar cells and photodetectors. google.com |
| Refractive Index | High | Enables strong light confinement in nanophotonic structures. google.com |
| Electron Mobility | Moderate (~7 cm²/V·s in films) | Crucial for efficient charge transport in electronic devices. |
| Toxicity | Low | Advantageous for environmentally friendly electronic applications compared to lead- or cadmium-based materials. |
| Crystal Structure | Orthorhombic, Layered | Anisotropy offers unique directional properties for specialized devices. |
The development of heterostructures represents a further conceptual advancement. By combining bismuth sulfide with other materials, such as metals or other semiconductors, it is possible to create interfaces with unique properties. For example, doping bismuth sulfide with elements like chromium can significantly increase carrier density, enhancing its electrical conductivity for electronic applications. Similarly, creating composites with plasmonic nanoparticles can enhance light absorption in photonic devices.
The following table outlines conceptual approaches for tuning the properties of Bismuth Sulfide-based materials for advanced applications.
| Conceptual Approach | Method | Impact on Material Properties | Potential Applications |
| Band Gap Engineering | Doping (e.g., with Chromium), Alloying | Modifies the energy levels, tuning the optical absorption spectrum. | Tunable photodetectors, optimized solar cells. nih.gov |
| Dimensionality Control | Synthesis of thin films, nanowires, and quantum dots | Quantum confinement effects alter the electronic band structure and density of states. | Quantum-dot displays, high-sensitivity sensors. nih.gov |
| Morphology Control | Solution-based synthesis, Chemical Bath Deposition | Affects grain size, surface roughness, and crystal orientation, influencing charge transport. | High-performance transistors, efficient photoresistors. |
| Heterostructuring | Layering with other semiconductors or metals | Creates junctions and interfaces that can facilitate charge separation and transport. | Advanced solar cells, novel electronic switches. nih.gov |
These conceptual frameworks, grounded in the fundamental physical and chemical properties of this compound and its derivatives, provide a systematic approach to designing and fabricating the next generation of high-performance, low-cost, and environmentally friendly electronic and photonic materials.
Future Research Trajectories and Unresolved Challenges in Sulfanylidenebismuth Chemistry
Discovery and Elucidation of Unprecedented Reaction Manifolds
While the fundamental synthesis of bismuth sulfide (B99878) is well-established, the exploration of its more complex and potentially unprecedented reaction manifolds is an active area of research. A primary focus is on understanding and controlling the transformation of Bi2S3 into other complex structures. For instance, the oxidation mechanism of Bi2S3 has been investigated, revealing a stepwise transformation. At around 440 °C, Bi2S3 reacts to form a mixture of bismuth sulfide and bismuth oxysulfate (Bi2O2SO4). This mixture then transforms into a different bismuth oxysulfate ([Bi28O32(SO4)10]) at 612 °C, and finally to bismuth oxide (Bi2O3) at 800 °C. acs.org These transformations highlight the rich and complex chemistry that can be accessed from a simple binary sulfide.
Another area of intense investigation is the formation of heterostructures, where Bi2S3 is combined with other materials to create novel functionalities. The reaction mechanism and structural evolution of Bi2S3/MoS2 heterostructures, for example, are being studied to enhance electrochemical performance. It has been found that the phase boundaries in these heterostructures can boost charge transfer and enhance reaction kinetics. researchgate.net Similarly, the synthesis of Bi2S3/BiOI heterostructures through a facile ion exchange method has been demonstrated to yield materials with excellent photocatalytic performance for decomposing organic dyes. rsc.org
The mechanism of electrodeposition of bismuth sulfide from non-aqueous solvents like dimethylsulfoxide (DMSO) and diethylene glycol (DEG) has also been a subject of study. Investigations have revealed that the rate-determining step is an irreversible electron transfer, with the reaction rate being dependent on the concentration of elemental sulfur. iaea.org Furthermore, the in situ formation of amorphous bismuth sulfide (a-BS) cathodes has shown a self-controlled conversion storage mechanism for hybrid ion batteries. This process involves an electrochemical Cu2+ embedding process that transforms crystalline Bi2S3 into a highly amorphous structure, which in turn exhibits excellent specific capacity and rate performance. nih.gov
A summary of various reaction manifolds is presented in the table below:
| Reaction Type | Reactants/Precursors | Products | Key Findings |
| Oxidation | Bi2S3, O2 | Bi2O2SO4, [Bi28O32(SO4)10], Bi2O3 | Stepwise transformation with distinct intermediate oxysulfate phases. acs.org |
| Heterostructure Formation | Bi2S3, MoS2 precursors | Bi2S3/MoS2 | Phase boundaries enhance charge transfer and reaction kinetics. researchgate.net |
| Ion Exchange | BiOI, Thioacetamide | Bi2S3/BiOI | Creates heterostructures with superior photocatalytic activity. rsc.org |
| Electrodeposition | Bismuth and sulfur sources in non-aqueous solvents | Bi2S3 thin films | Rate-determining step is irreversible electron transfer. iaea.org |
| In Situ Amorphization | Crystalline Bi2S3, Cu2+ | Amorphous Bi2S3 (a-BS) | Leads to a self-controlled conversion mechanism for high-performance batteries. nih.gov |
| Reductive Sulfur-Fixed Smelting | Bi2S3, Fe2O3, Na2CO3 | Metallic Bi, FeS, Na2S | A clean and efficient method for extracting metallic bismuth while immobilizing sulfur. acs.org |
Development of Scalable and Controlled Synthetic Methodologies
A significant challenge in harnessing the full potential of sulfanylidenebismuth lies in the development of synthetic methods that are not only controllable in terms of morphology and properties but also scalable for industrial applications. Researchers are actively exploring a variety of techniques to achieve this.
One promising approach is the use of facile, one-step chemical precipitation methods. These methods offer a cost-effective and time-efficient alternative to traditional hydrothermal or solvothermal procedures, avoiding the need for high temperatures and sealed autoclaves. d-nb.info For instance, the reaction of bismuth nitrate (B79036) with ammonium (B1175870) sulfide in an aqueous solution allows for the synthesis of Bi2S3 nanorods, with the synthesis temperature influencing the material's physical and electrochemical properties. d-nb.info
Hydrothermal methods are also being refined for better control over morphology. By adjusting reaction parameters, Bi2S3 can be synthesized as nanorods or nanoflowers, which have shown potential in the photodegradation of organic dyes. researchgate.net Green synthesis approaches are also gaining traction, utilizing environmentally benign reagents and conditions. For example, a surfactant-free hydrothermal method in an H2WO4 aqueous solution has been developed to produce Bi2S3 with tunable morphologies, from nanorods to nanotubes, by controlling the concentration of the tungstic acid. rsc.org
For large-area applications, a novel two-step synthesis method has been developed for producing 2D Bi2S3 nanosheets. This involves the exfoliation of ultrathin bismuth oxide sheets from molten bismuth, followed by a sulfurization process in a tube furnace. This strategy effectively separates the formation of the layered structure from the anisotropic crystallization, enabling the scalable growth of large-area crystalline Bi2S3. unimelb.edu.au
Colloidal chemistry methods are also being explored for the scalable synthesis of uniform Bi2S3 nanorods. By using a mixed solution of oleylamine (B85491) with other organic amines, multigram quantities of Bi2S3 nanorods can be readily synthesized in a single batch. rsc.org Furthermore, mechanochemical synthesis, a solvent-free and environmentally friendly approach, is being used to fabricate Bi2S3-decorated CdS nanoparticles for efficient hydrogen generation. This two-stage process involves mechanical activation followed by thermal annealing. mdpi.comnih.gov
A comparison of different scalable synthesis methods is provided in the table below:
| Synthesis Method | Precursors | Morphology | Key Advantages |
| Chemical Precipitation | Bismuth nitrate, Ammonium sulfide | Nanorods | Cost-effective, fast, scalable, avoids high temperatures. d-nb.info |
| Green Hydrothermal | Bismuth nitrate, Tungstic acid | Nanorods, Nanotubes | Environmentally benign, tunable morphology. rsc.org |
| Two-Step Liquid Metal-Based | Molten bismuth, Sulfur | 2D Nanosheets | Scalable for large-area synthesis, highly crystalline. unimelb.edu.au |
| Colloidal Synthesis | Bismuth precursors, Oleylamine | Uniform Nanorods | Scalable to multigram quantities, uniform size. rsc.org |
| Mechanochemical Synthesis | Bismuth nitrate, Thiourea (B124793) | Nanoparticles, Nanorods | Solvent-free, environmentally friendly, scalable. mdpi.comnih.gov |
Refinement and Application of Advanced In Situ Characterization Techniques
To gain a deeper understanding of the formation and transformation mechanisms of this compound, researchers are increasingly turning to advanced in situ characterization techniques. These methods allow for the real-time monitoring of structural and chemical changes during a reaction, providing invaluable insights that are often missed with conventional ex situ analysis.
One of the most powerful in situ techniques being applied to Bi2S3 research is X-ray diffraction (XRD). In situ XRD has been instrumental in elucidating the high-temperature oxidation mechanism of bismuth sulfide, allowing for the identification of intermediate sulfate (B86663) species as they form. acs.org Similarly, operando synchrotron X-ray diffraction has been employed to study the self-controlled conversion storage mechanism in amorphous bismuth sulfide cathodes for hybrid ion batteries. This technique revealed that the total destruction of the Bi-S bond and unsustainable deep alloying are restrained during the electrochemical process. nih.gov
In addition to XRD, other in situ techniques are being explored. For example, in the study of Bi2S3/MoS2 heterostructures, ex situ transmission electron microscopy (TEM), selected area electron diffraction (SAED), and Raman mappings at different states of charge have been used to complement in situ XRD data, providing a more complete picture of the reaction mechanism and structure evolution. researchgate.net
The table below summarizes the application of advanced characterization techniques in Bi2S3 research:
| Characterization Technique | Application | Key Insights |
| In Situ X-ray Diffraction (XRD) | Studying high-temperature oxidation of Bi2S3. acs.org | Identification of intermediate bismuth oxysulfate phases. acs.org |
| Operando Synchrotron X-ray Diffraction (SXRD) | Investigating the storage mechanism in amorphous Bi2S3 cathodes. nih.gov | Revealed a self-controlled moderate conversion mechanism, restraining full bond destruction. nih.gov |
| Ex Situ Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) | Characterizing heterostructures at different reaction stages. researchgate.net | Complements in situ XRD to provide detailed structural evolution. researchgate.net |
| Ex Situ Raman Mapping | Probing vibrational modes in heterostructures during electrochemical cycling. researchgate.net | Offers insights into the changes in chemical bonding. researchgate.net |
| X-ray Absorption Spectroscopy (EXAFS and XANES) | Characterizing the core and surface of ultrathin Bi2S3 nanowires. acs.org | Revealed higher coordination numbers for Bi atoms at the surface compared to the bulk. acs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzing the surface chemistry of ultrathin Bi2S3 nanowires. acs.org | Provides information on the coordination chemistry of surface ligands. acs.org |
| Nuclear Magnetic Resonance (NMR) | Investigating the structure of ultrathin Bi2S3 nanowires. acs.org | Complements other techniques for a conclusive structural characterization. acs.org |
Rigorous Experimental Validation of Theoretical Predictions
The synergy between theoretical modeling and experimental validation is crucial for advancing the understanding and application of this compound. Density functional theory (DFT) has emerged as a powerful tool for predicting the electronic, optical, and thermoelectric properties of Bi2S3, guiding experimental efforts towards the development of materials with enhanced functionalities.
Theoretical studies have been instrumental in understanding the thermoelectric properties of Bi2S3. First-principle calculations have been used to evaluate the thermoelectric potential of the orthorhombic Bi2S3 structure and to screen for effective n-type dopants. aip.org These computational predictions have been subsequently validated by experiments, which confirmed that dopants like hafnium and chlorine are favorable, while others like germanium are not. aip.org
Atomistic simulations are also being used to investigate the morphology and electronic properties of Bi2S3 nanostructures. DFT calculations have shown that the optical gap of Bi2S3 nanoribbons can be tuned through quantum confinement, with significant effects observed for ribbons smaller than three nanometers. acs.org These theoretical findings provide a roadmap for the experimental synthesis of Bi2S3 nanostructures with tailored optical properties. Furthermore, theoretical modeling has been used to study the electronic properties of ultrathin Bi2S3 nanowires, identifying that intragap states, which can act as non-radiative recombination centers, are likely due to point defects such as sulfur vacancies and free surfaces. acs.org These theoretical insights are critical for developing strategies to passivate these defects and improve the electronic performance of the nanowires.
The table below highlights key examples of the interplay between theoretical predictions and experimental validation in Bi2S3 research:
| Theoretical Prediction (Method) | Experimental Validation | Key Findings |
| Thermoelectric properties and dopant screening (DFT) | Characterization of doped Bi2S3 samples. aip.org | Confirmed hafnium and chlorine as effective n-type dopants, while germanium was found to be unfavorable. aip.org |
| Quantum confinement effect on the optical gap of nanoribbons (DFT, TDDFT) | Optical characterization of synthesized Bi2S3 nanostructures. acs.org | The bandgap can be tuned by controlling the size of the nanostructures, especially for dimensions below three nanometers. acs.org |
| Role of surface defects on electronic properties of nanowires (DFT) | Synthesis and characterization of passivated and unpassivated Bi2S3 nanowires. acs.org | Intragap states are associated with surface defects, which can be passivated to improve electronic properties. acs.org |
| Optoelectronic properties of Bi2S3/TiO2 heterostructures (DFT) | Fabrication and performance testing of Ag2S-Bi2S3 quantum dot-sensitized solar cells. tandfonline.comtandfonline.com | Synergistic effects at the interface enhance photoabsorption and reduce electron-hole recombination, leading to improved solar cell efficiency. tandfonline.comtandfonline.com |
| Pressure-induced structural changes (DFT) | High-pressure X-ray diffraction and Raman spectroscopy experiments. utoledo.edu | Excellent agreement between theoretical predictions and experimental observations of lattice parameter changes and compressibility under high pressure. utoledo.edu |
Expanding the Scope of Applications in Synthetic Methodologies and Functional Materials Science
The unique properties of this compound have led to its exploration in a wide array of applications, from energy storage and conversion to catalysis and biomedical technologies. Future research is focused on expanding this scope even further by designing novel Bi2S3-based materials with enhanced performance and functionalities.
In the realm of energy storage , Bi2S3 is being investigated as a promising electrode material for supercapacitors and batteries. Its high specific capacitance and good electrochemical stability make it an attractive candidate. d-nb.infomdpi.com The development of Bi2S3 nanostructures with high surface area and tailored morphologies is a key strategy for improving the performance of these energy storage devices.
For energy conversion , Bi2S3 is being utilized in photovoltaics and photoelectrochemical cells. Its narrow band gap of around 1.3-1.7 eV allows for efficient absorption of visible and near-infrared light. mdpi.com Research is focused on creating Bi2S3-based heterostructures, such as Bi2S3/TiO2 and Ag2S-Bi2S3, to enhance charge separation and improve the efficiency of solar cells. tandfonline.comtandfonline.commdpi.com
In catalysis , Bi2S3 is showing promise as a photocatalyst for the degradation of organic pollutants and for hydrogen evolution. researchgate.netmdpi.comresearchgate.net The creation of Bi2S3 composites, such as CdS/Bi2S3 and Bi2S3-ZrO2, is a key area of research aimed at improving photocatalytic activity by enhancing charge separation and light absorption. mdpi.comekb.eg Furthermore, the introduction of sulfur vacancies in Bi2S3 has been shown to induce piezoelectric effects, leading to efficient catalytic production of reactive oxygen species under ultrasonic irradiation. acs.org
The biomedical field represents a rapidly emerging area for Bi2S3 applications. Its high atomic number makes it an excellent X-ray contrast agent for computed tomography (CT) imaging. frontiersin.org Additionally, Bi2S3 nanorods with defect structures have been shown to exhibit strong absorption in the near-infrared region, making them effective agents for photothermal therapy (PTT) of cancer. frontiersin.org The development of biocompatible and stable Bi2S3 nanoparticles is crucial for advancing these biomedical applications. advanceseng.comnih.gov
A summary of the expanding applications of Bi2S3 is provided in the table below:
| Application Area | Specific Use | Key Research Focus |
| Energy Storage | Supercapacitor electrodes, Battery cathodes | Enhancing specific capacitance and rate performance through nanostructuring. nih.govd-nb.infomdpi.com |
| Energy Conversion | Photovoltaics, Photoelectrochemical sensors | Improving efficiency through heterostructure formation and quantum dot sensitization. tandfonline.commdpi.comresearchgate.net |
| Catalysis | Photocatalytic degradation of pollutants, Hydrogen evolution | Enhancing catalytic activity via composite formation and defect engineering. researchgate.netmdpi.comresearchgate.netacs.org |
| Functional Materials | Photodetectors, Thermoelectrics | Tuning optoelectronic and thermoelectric properties through doping and morphology control. rsc.orgaip.orgresearchgate.net |
| Biomedical Science | X-ray contrast agents, Photothermal therapy | Developing biocompatible nanostructures with enhanced imaging and therapeutic capabilities. frontiersin.orgadvanceseng.comnih.gov |
Q & A
Q. What are the established methods for synthesizing Sulfanylidenebismuth, and how can researchers ensure reproducibility?
this compound is typically synthesized via solid-state reactions or solution-phase methods. For solid-state synthesis, stoichiometric mixtures of bismuth and sulfur precursors are heated under inert atmospheres (e.g., argon) at 300–500°C for 24–72 hours. Solution-based methods involve dissolving bismuth salts (e.g., BiCl₃) in organic solvents, followed by controlled sulfurization. To ensure reproducibility, document precursor purity, reaction temperature gradients, and post-synthesis quenching rates. Include characterization data (XRD, SEM) for intermediate and final products, adhering to guidelines for experimental transparency .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
X-ray diffraction (XRD) is critical for crystallographic analysis, but surface oxidation can obscure results. Pair XRD with Raman spectroscopy to identify vibrational modes of Bi-S bonds (200–400 cm⁻¹ range). For nanoscale structures, use TEM with EDS to confirm stoichiometry. Pre-treatment with argon plasma can mitigate surface contamination. Always cross-validate with XPS to detect oxidation states (Bi³⁺ vs. Bi⁰) .
Q. What thermodynamic properties of this compound are critical for stability assessment?
Key properties include decomposition temperature (Td), enthalpy of formation (ΔHf), and heat capacity (Cp). Use differential scanning calorimetry (DSC) to measure Td under controlled atmospheres. For ΔHf, combine calorimetric data with computational models (e.g., density functional theory). Report uncertainties arising from instrumental calibration and sample purity .
Advanced Research Questions
Q. How can contradictions in reported electronic properties of this compound be resolved?
Discrepancies in bandgap measurements (e.g., 1.2 eV vs. 1.5 eV) often stem from sample crystallinity or measurement techniques. Employ a multi-method approach: UV-Vis-NIR for direct bandgap, Kelvin probe force microscopy (KPFM) for work function, and Hall effect measurements for carrier mobility. Compare results with computational predictions (e.g., GW approximation) to identify systematic errors .
Q. What experimental designs mitigate interfacial degradation in this compound-based devices?
For optoelectronic applications, interface stability is critical. Design heterostructures with protective layers (e.g., Al₂O₃ via atomic layer deposition). Use in situ XPS to monitor interfacial reactions during thermal cycling. Accelerated aging tests (85°C/85% relative humidity) combined with impedance spectroscopy can predict failure mechanisms. Document environmental control parameters to enhance reproducibility .
Q. How do computational models complement experimental studies of this compound’s catalytic activity?
Density functional theory (DFT) can predict active sites for catalysis (e.g., sulfur vacancies). Validate models by correlating calculated adsorption energies (e.g., CO₂ on Bi sites) with experimental Tafel slopes and turnover frequencies. Use ab initio molecular dynamics (AIMD) to simulate surface reconstructions under reaction conditions. Publish raw computational inputs (e.g., VASP files) alongside experimental data .
Q. What strategies address discrepancies in photocatalytic efficiency studies of this compound?
Inconsistent quantum yield values may arise from light source variability or sacrificial agent concentrations. Standardize testing protocols using AM 1.5G solar simulators and control experiments with/without hole scavengers (e.g., methanol). Report photon flux, reactor geometry, and light absorption coefficients. Use incident photon-to-current efficiency (IPCE) to cross-check results .
Methodological Guidelines
- Data Reprodubility : Follow the Beilstein Journal’s experimental reporting standards, including raw data deposition in repositories like Zenodo .
- Multi-Technique Validation : Combine structural, electronic, and thermal analyses to minimize technique-specific biases .
- Computational Transparency : Share input files and convergence criteria for DFT calculations to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
